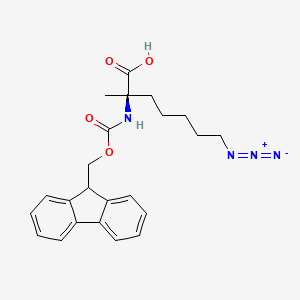
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid
概要
説明
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a type of protecting group, which shields the amino group of an amino acid or peptide from unwanted side reactions during synthesis .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups, including the Fmoc group, an azido group (-N3), and a carboxylic acid group (-COOH). These groups can participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the azido group can participate in click chemistry reactions, and the carboxylic acid group can react with bases or be reduced to an alcohol .科学的研究の応用
Solid-Phase Syntheses of Peptides
The compound, specifically the Fmoc-protected β2-homoamino acids derived from it, plays a crucial role in the preparation of peptides. This process involves the synthesis of Fmoc-amino acids, which are essential for large-scale solid-phase syntheses of β-peptides. The amino acids and related compounds have been fully characterized, highlighting their significance in the development of peptides (Šebesta & Seebach, 2003).
Synthesis of Asymmetrically Protected Diaminosuberic Acid
The compound is used in creating asymmetrically protected 2,7-diaminosuberic acid. This is significant in synthesizing potent antibacterial drugs for respiratory tract infections. The synthesis involves complex reactions that result in potent in vitro antibacterial activity against various pathogens (Mollica et al., 2012).
Homologation to N-Fmoc-Protected β-Amino Acids
The compound is used in the homologation process to create N-Fmoc-protected β-amino acids. This method is efficient for preparing enantiomerically pure N-Fmoc-protected β-amino acids in just two steps, demonstrating its utility in amino acid synthesis (Ellmerer-Müller et al., 1998).
Formation of Self-Assembled Structures
Fmoc-modified amino acids derived from this compound can form self-assembled structures under varying conditions. These structures have potential applications in designing novel self-assembled architectures for various functions (Gour et al., 2021).
Synthesis of Cyclodepsipeptides
The compound is instrumental in synthesizing cyclodepsipeptides, which are cyclic peptides with broad biological activities, making them promising pharmaceutical candidates. This process involves synthesizing noncommercial protected amino acids and assembling the depsipeptidic skeleton (Pelay-Gimeno et al., 2016).
作用機序
Target of Action
It’s known that fluoren-9-ylmethoxy)carbonyl (fmoc) amino acid azides, to which this compound belongs, are generally used as coupling agents in peptide synthesis . Therefore, it can be inferred that the targets could be specific amino acid sequences in proteins.
Mode of Action
The compound interacts with its targets through a process known as peptide coupling. This involves the formation of a peptide bond between two amino acids, facilitated by the Fmoc group. The Fmoc group acts as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide coupling . Furthermore, the compound is reported to be stable at room temperature , suggesting that it may be sensitive to high temperatures.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-7-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-23(21(28)29,13-7-2-8-14-25-27-24)26-22(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,2,7-8,13-15H2,1H3,(H,26,30)(H,28,29)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSOLTXAQPSGPN-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B3089222.png)

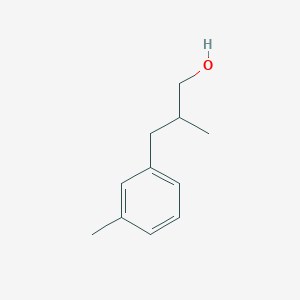



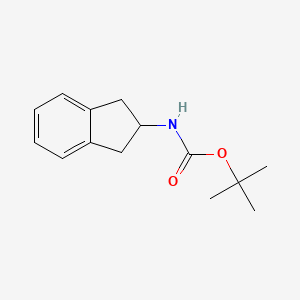
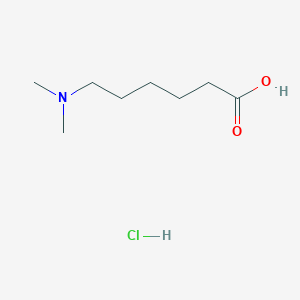



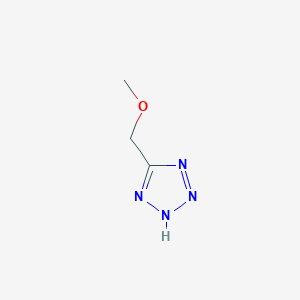

![Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate](/img/structure/B3089329.png)
